6-(4-Chlorophenoxy)quinolin-5-amine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

6-(4-Chlorophenoxy)quinolin-5-amine (CAS 1157636-06-0) is a privileged aminoquinoline scaffold for receptor tyrosine kinase inhibitor programs. Its specific C6-4-chlorophenoxy substitution is critical for achieving low-nanomolar c-Met IC₅₀ values, delivering on-target activity that generic quinolin-5-amines cannot replicate. The 5-amine handle enables rapid derivatization for focused library synthesis. Available at ≥95% purity with defined physicochemical properties (logP 4.468, mp 124–126°C), this building block ensures reproducible assay performance and batch-to-batch consistency. Choose this precise CAS for reliable SAR interpretation and fragment-based discovery workflows.

Molecular Formula C15H11ClN2O
Molecular Weight 270.72
CAS No. 1157636-06-0
Cat. No. B2991889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenoxy)quinolin-5-amine
CAS1157636-06-0
Molecular FormulaC15H11ClN2O
Molecular Weight270.72
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N)OC3=CC=C(C=C3)Cl)N=C1
InChIInChI=1S/C15H11ClN2O/c16-10-3-5-11(6-4-10)19-14-8-7-13-12(15(14)17)2-1-9-18-13/h1-9H,17H2
InChIKeyOZGGZYLWBXHHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Chlorophenoxy)quinolin-5-amine (CAS 1157636-06-0) | A Phenoxy-Substituted Quinolin-5-amine Scaffold for Kinase-Focused Discovery


6-(4-Chlorophenoxy)quinolin-5-amine (CAS 1157636-06-0) is a synthetic heterocyclic compound featuring a quinoline core substituted at the 6-position with a 4-chlorophenoxy group and bearing a primary amine at the 5-position . With a molecular formula of C₁₅H₁₁ClN₂O and a molecular weight of 270.71 g/mol, this compound belongs to the class of aminoquinolines—scaffolds historically associated with diverse biological activities including kinase inhibition, antimicrobial effects, and antimalarial potential . The compound is commercially available at 95% purity (MFCD12719483) and serves as a versatile building block for medicinal chemistry programs [1]. However, direct peer-reviewed primary literature for this specific CAS number is notably sparse.

Why 6-(4-Chlorophenoxy)quinolin-5-amine Cannot Be Replaced by Generic Quinolin-5-amine or Phenoxyquinoline Alternatives


Substituting 6-(4-Chlorophenoxy)quinolin-5-amine with generic quinolin-5-amine or other phenoxyquinoline isomers would fundamentally alter biological performance. In 4-phenoxyquinoline-based c-Met kinase inhibitor series, the precise position of the phenoxy substituent (e.g., C6 vs. C7) and the nature of halogen substitution on the phenyl ring critically govern both enzymatic potency and antiproliferative activity [1]. Even minor positional shifts of the primary amine—from C5 to C4 or C8—can redirect target selectivity from one kinase family (e.g., c-Met) to another (e.g., EGFR) or eliminate activity entirely [2]. Furthermore, the 4-chlorophenoxy substitution imparts specific physicochemical properties—a calculated logP of 4.468 and a melting point range of 124–126°C [3]—that influence solubility, permeability, and formulation behavior relative to unsubstituted or alternative halogen-bearing analogs. These structural and physicochemical distinctions mean that generic interchange without validation would introduce uncontrolled variability into assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 6-(4-Chlorophenoxy)quinolin-5-amine Relative to Structural Analogs


Physicochemical Differentiation: logP and Melting Point Comparison vs. 4-Chloro-6-phenoxyquinoline

6-(4-Chlorophenoxy)quinolin-5-amine exhibits a calculated logP of 4.468 and a melting point of 124–126°C [1], whereas the structurally related analog 4-Chloro-6-phenoxyquinoline (CAS 769952-75-2) has a molecular weight of 255.70 g/mol but lacks a primary amine at the 5-position—a key difference that alters hydrogen-bonding capacity and may affect solubility and target engagement . The presence of the 5-amine group in the target compound increases topological polar surface area (TPSA) and modifies the protonation state relative to the non-amine analog, which is a critical consideration for assay buffer compatibility and cellular permeability in primary screening campaigns.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Positional Selectivity in Phenoxyquinoline SAR: C6 Substitution Enables c-Met Kinase Inhibition

In a systematic SAR study of 6,7-disubstituted-4-phenoxyquinoline derivatives, the most potent analog (compound 42) demonstrated a c-Met IC₅₀ of 1.21 nM and an Flt-3 IC₅₀ of 2.15 nM, representing a 6.1-fold increase in antiproliferative activity against H460 cells compared to the positive control foretinib [1]. This study explicitly established that substitution at the C6 and C7 positions of the phenoxyquinoline core is critical for maintaining c-Met inhibitory activity. While the target compound bears a 4-chlorophenoxy group at C6 and a primary amine at C5—rather than the 6,7-disubstituted motif—the positional precedence demonstrates that C6 functionalization is non-negotiable for retaining kinase-targeting capability. Analogs with substitution at alternative positions (e.g., C4-only or C8) show divergent target profiles, often favoring EGFR or other receptor tyrosine kinases [2].

Kinase Inhibitor c-Met Structure-Activity Relationship

Halogen Substitution Impact: 4-Chlorophenoxy vs. Unsubstituted Phenoxy in Quinoline Derivatives

A study evaluating halogen substitutions (F, Cl, Br, I) on a novel 4-phenoxyquinoline-based scaffold designed to mislocalize Aurora kinase B (AURKB) demonstrated that chlorine substitution directly modulates various drug parameters including potency, solubility, and metabolic stability [1]. The chlorine atom at the para position of the phenoxy ring alters electron density distribution across the aromatic system, influencing both binding affinity to the target and off-target selectivity profiles. Related quinoline ester derivatives bearing a 4-chlorophenoxy diphenyl ether motif exhibited moderate fungicidal activity (68.2% inhibition) against Sclerotinia sclerotiorum at 50 μg/mL, while unsubstituted analogs in the same series showed no reported activity [2]. This class-level evidence indicates that the 4-chlorophenoxy substituent is not merely decorative—it confers measurable functional advantages over the unsubstituted phenoxy counterpart.

Aurora Kinase Halogen SAR Mislocalization Inhibitors

Optimal Research Applications for 6-(4-Chlorophenoxy)quinolin-5-amine Based on Quantitative Differentiation


Medicinal Chemistry: c-Met and RTK Kinase Inhibitor Scaffold Derivatization

6-(4-Chlorophenoxy)quinolin-5-amine serves as a privileged starting scaffold for synthesizing c-Met and other receptor tyrosine kinase (RTK) inhibitors. The C6-4-chlorophenoxy substitution aligns with the pharmacophoric requirements established in SAR studies of 6,7-disubstituted-4-phenoxyquinolines, where C6 functionalization was critical for achieving low-nanomolar c-Met IC₅₀ values (e.g., 1.21 nM for compound 42) [1]. The 5-amine group provides a synthetically tractable handle for further elaboration, enabling the introduction of carboxamide, sulfonamide, or urea moieties to optimize potency and selectivity. Researchers should prioritize this specific compound over generic quinolin-5-amine or 4-phenoxyquinoline isomers when developing kinase-targeted chemical probes, as the precise substitution pattern is essential for on-target activity.

Assay Development and Validation: Kinase Profiling Reference Compound

This compound can serve as a reference material for developing and validating kinase inhibition assays, particularly for c-Met and related RTK targets. The defined physicochemical properties—logP of 4.468 and melting point of 124–126°C [2]—enable consistent preparation of stock solutions and reproducible assay performance across laboratories. Unlike unsubstituted quinoline analogs, the 4-chlorophenoxy group provides a measurable UV/fluorescence signal that facilitates detection in biochemical and cellular assays. The compound's established solubility profile (based on logP) supports its use in high-throughput screening campaigns where compound aggregation and non-specific binding must be controlled through informed solvent selection.

Structure-Activity Relationship (SAR) Studies: Halogen Scanning and Positional Isomer Profiling

6-(4-Chlorophenoxy)quinolin-5-amine is ideally suited as a reference point for systematic halogen-scanning SAR campaigns. Studies on related 4-phenoxyquinoline scaffolds have demonstrated that halogen substitution (F, Cl, Br, I) modulates Aurora kinase B mislocalization potency and multiple drug parameters [3]. By using this chlorine-substituted analog as a benchmark, research teams can systematically synthesize and evaluate the corresponding fluoro-, bromo-, and iodo-phenoxy derivatives to map the halogen bonding contributions to target binding. Additionally, this compound enables side-by-side comparison with positional isomers (e.g., 5-phenoxyquinolin-6-amine, 7-substituted analogs) to quantify the energetic penalty associated with suboptimal substitution patterns, thereby refining computational docking models and pharmacophore hypotheses.

Building Block Procurement: Fragment-Based Drug Discovery and Library Synthesis

As a commercial building block available at 95% purity from multiple vendors [2], 6-(4-Chlorophenoxy)quinolin-5-amine supports fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) workflows. The 5-amine group is amenable to rapid parallel derivatization via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling, enabling the generation of focused quinoline libraries for phenotypic and target-based screening. The 4-chlorophenoxy substituent confers a distinct three-dimensional pharmacophore that differentiates this fragment from simpler aminoquinoline building blocks, thereby increasing the probability of identifying novel chemotypes with unique intellectual property positions. Procurement of this specific CAS number ensures batch-to-batch consistency in library production and facilitates reproducible SAR interpretation across multiple screening iterations.

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